molecular formula C8H10ClNO2 B146435 5-Chloro-2,4-dimethoxyaniline CAS No. 97-50-7

5-Chloro-2,4-dimethoxyaniline

Cat. No.: B146435
CAS No.: 97-50-7
M. Wt: 187.62 g/mol
InChI Key: OLCMNCWEUMBNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-dimethoxyaniline: is an organic compound with the molecular formula C8H10ClNO2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2,4-dimethoxyaniline typically involves the chlorination of 2,4-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in the presence of hydrochloric acid and oxygen. The reaction is carried out at elevated temperatures, around 95°C, for several hours. After the reaction, the product is purified through filtration and distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted anilines.

Scientific Research Applications

Chemistry: 5-Chloro-2,4-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the production of dyes, pigments, and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways

Industry: The compound is utilized in the manufacturing of high-performance materials, including polymers and resins. It is also used in the production of agrochemicals and specialty chemicals .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2,4-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial products.

Properties

IUPAC Name

5-chloro-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCMNCWEUMBNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059153
Record name 5-Chloro-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-50-7
Record name 5-Chloro-2,4-dimethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-dimethoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2,4-dimethoxyaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 5-chloro-2,4-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Chloro-2,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2,4-dimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLORO-2,4-DIMETHOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ646979LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-dimethoxyaniline
Reactant of Route 2
5-Chloro-2,4-dimethoxyaniline
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4-dimethoxyaniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,4-dimethoxyaniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-dimethoxyaniline
Reactant of Route 6
5-Chloro-2,4-dimethoxyaniline
Customer
Q & A

Q1: What is the significance of the crystal structure of (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O?

A1: The crystal structure of (5-Chloro-2,4-dimethoxyanilinium) Tetrachlorozincate Trihydrate, denoted by the formula (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O, reveals key insights into the arrangement and interactions of its constituent molecules. This complex crystallizes in the triclinic space group P1. [, ] The structure reveals a layered organization of ZnCl4 2- inorganic entities, water molecules, and -NH3 + groups around specific planes (z = 1/4 and z = 3/4). [, ] Importantly, the crystal structure is stabilized by an intricate network of hydrogen bonds, including N-H...O, O-H...O, N-H...Cl, and O-H...Cl interactions. [, ] This understanding of the structural organization and hydrogen bonding patterns within the complex contributes to a broader knowledge of inorganic-organic hybrid materials and their potential applications.

Q2: What analytical techniques were employed to characterize the (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O complex?

A2: X-ray crystallography was the primary technique used to characterize the (5-Chloro-2,4-dimethoxyanilinium) Tetrachlorozincate Trihydrate complex. [, ] This technique allowed researchers to determine the crystal structure, including the arrangement of atoms, bond lengths, and bond angles within the complex. [, ] The data obtained from X-ray crystallography provided valuable insights into the three-dimensional structure and the nature of intermolecular interactions within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.